molecular formula C20H24N6O3 B2669826 3-[4-(4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine CAS No. 898434-57-6

3-[4-(4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Cat. No.: B2669826
CAS No.: 898434-57-6
M. Wt: 396.451
InChI Key: BHJLOZMIRBSNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine ( 898434-57-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyridazine core substituted with a 4-nitrobenzoylpiperazine moiety and a piperidine group . This well-defined molecular architecture, particularly the electron-withdrawing nitro group, makes it a valuable synthetic intermediate for further functionalization and Structure-Activity Relationship (SAR) studies . Compounds based on the 6-(piperidin-1-yl)pyridazine scaffold have been identified as novel chemotypes for pharmacological research, specifically as central nervous system (CNS) penetrant antagonists for muscarinic acetylcholine receptors (mAChRs), which are GPCR targets explored for conditions such as Parkinson's disease . The presence of both piperazine and piperidine rings, which are privileged structures in pharmaceuticals, contributes to the molecule's potential solubility and binding affinity in interactions with biological targets . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

(4-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c27-20(16-4-6-17(7-5-16)26(28)29)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-2-1-3-11-23/h4-9H,1-3,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJLOZMIRBSNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step procedures. One common method includes the following steps:

    Formation of the pyridazine core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where piperazine is reacted with a suitable electrophile.

    Attachment of the nitrobenzoyl group: This can be done through acylation reactions using 4-nitrobenzoyl chloride.

    Incorporation of the piperidine ring: This is typically achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine and piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Reduction of the nitro group: This yields the corresponding amine derivative.

    Substitution reactions: These can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research has indicated that derivatives of piperazine, including those similar to 3-[4-(4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine, exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives demonstrate efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani . The presence of the nitro group in the compound may enhance its antimicrobial potency.

2. CNS Activity
Piperidine derivatives are often explored for their central nervous system (CNS) effects. Compounds similar to this compound have shown potential in treating disorders such as depression and anxiety. A study reported that piperidine-linked compounds exhibited dual activity profiles, suggesting they could act as both stimulants and depressants within the CNS .

3. Antiviral Properties
There is emerging evidence that piperazine derivatives possess antiviral activities, particularly against HIV. The structural similarities between this compound and other antiviral compounds suggest it may also inhibit viral replication mechanisms . Molecular docking studies have been utilized to predict binding interactions with viral proteins, supporting its potential as an antiviral agent.

Case Study 1: Antimicrobial Evaluation

In a comprehensive study on the antimicrobial efficacy of piperidine derivatives, several compounds were synthesized and tested against standard bacterial and fungal strains. The results indicated that specific modifications to the piperidine ring significantly enhanced antimicrobial activity, with some derivatives outperforming established antibiotics . This highlights the potential of compounds like this compound in developing new antimicrobial agents.

Case Study 2: CNS Effects

A series of experiments were conducted to evaluate the CNS effects of novel piperidine derivatives. These studies involved behavioral assays in animal models to assess anxiolytic and antidepressant activities. Compounds exhibiting structural similarities to this compound demonstrated significant effects on anxiety-related behaviors, suggesting their utility in treating mood disorders .

Mechanism of Action

The mechanism of action of 3-[4-(4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

(a) 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

  • Substituents : Piperidine (position 3) and pyrazole (position 6).
  • Key Differences : Replacing the 4-nitrobenzoyl-piperazine with pyrazole eliminates the electron-withdrawing nitro group and reduces steric bulk. Pyrazole’s aromaticity may enhance π-π stacking in protein binding pockets, whereas the nitro group in the target compound could improve electrophilic interactions.
  • Implications : Pyrazole-containing analogs are often explored for antimicrobial activity, while nitro-substituted derivatives may prioritize kinase inhibition due to enhanced electronic effects.

(b) 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (F554-0056)

  • Substituents : 3,4-Dimethylbenzoyl-piperazine (position 3) and thiophene (position 6).
  • Key Differences: The methyl groups on the benzoyl moiety are electron-donating, contrasting with the nitro group’s electron-withdrawing nature. Thiophene (aromatic) at position 6 vs.
  • Implications : Methyl groups may improve metabolic stability compared to nitro groups, which are prone to reduction. Thiophene’s lipophilicity could enhance membrane permeability relative to piperidine’s basicity.

Piperazine-Containing Derivatives

(a) 4-(1H-Pyrazol-4-yl)-1-[4-(4-(trifluoromethyl)phenyl)piperazin-1-yl]butan-1-one

  • Core Structure: Butanone linked to piperazine and pyrazole.
  • Key Differences : The trifluoromethylphenyl group on piperazine introduces strong hydrophobicity and electronegativity, differing from the nitrobenzoyl group’s planar aromaticity.
  • Implications : Trifluoromethyl groups are often used to enhance bioavailability and resistance to oxidative metabolism, whereas nitro groups may prioritize target affinity.

Impact of Heterocyclic Core Variations

(a) 6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine

  • Core Structure : Imidazopyridine vs. pyridazine.
  • Implications : Pyridazine’s smaller size may favor selectivity for specific enzymatic pockets, while imidazopyridine’s rigidity could improve thermodynamic binding.

Data Tables

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Core Structure Substituents (Position 3) Substituents (Position 6) Key Features
Target Compound Pyridazine 4-Nitrobenzoyl-piperazine Piperidine Nitro (electron-withdrawing), basic amine
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Pyridazine Piperidine Pyrazole Aromatic heterocycle, reduced steric bulk
F554-0056 Pyridazine 3,4-Dimethylbenzoyl-piperazine Thiophene Methyl (electron-donating), lipophilic

Table 2: Pharmacological Hypotheses Based on Substituent Effects

Substituent Type Potential Impact on Properties Example Compounds
Nitrobenzoyl-piperazine Enhanced electrophilic interactions, target affinity Target Compound
Trifluoromethylphenyl-piperazine Improved metabolic stability MK69
Thiophene Increased membrane permeability F554-0056

Research Findings and Hypothetical Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitrobenzoyl-piperazine may improve binding to targets requiring charge-transfer interactions (e.g., kinase ATP pockets), while methyl or trifluoromethyl groups could optimize pharmacokinetics .
  • Aromatic vs. Aliphatic Substituents : Thiophene (F554-0056) and pyrazole may favor hydrophobic binding, whereas piperidine’s basic amine could facilitate solubility or ionic interactions .
  • Core Rigidity : Pyridazine’s smaller size vs. imidazopyridine might enable selective inhibition of compact enzymatic sites.

Biological Activity

The compound 3-[4-(4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS Number: 886896-61-3) is a novel chemical entity with potential biological activities. This article aims to summarize the biological activity of this compound by reviewing various studies and findings related to its pharmacological properties, including its efficacy against specific diseases, mechanisms of action, and structure-activity relationships (SAR).

Structure and Composition

  • Molecular Formula : C20H24N6O3
  • Molecular Weight : 396.4430 g/mol
  • SMILES Notation : O=C(c1cccc(c1)N+[O-])N1CCN(CC1)c1ccc(nn1)N1CCCCC1

This compound features a piperazine moiety, a piperidine ring, and a pyridazine structure, which are known for their diverse biological activities.

Antiparasitic Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antiparasitic effects. For instance, compounds similar to this compound have been tested against various protozoal parasites, demonstrating selective sub-nanomolar activity against Giardia lamblia and other protozoa. The presence of a nitro group in these compounds has been linked to enhanced antiparasitic efficacy due to the induction of nitrosative stress in the parasites .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain analogs can inhibit the growth of cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). For example, compounds derived from similar piperazine frameworks demonstrated moderate antineoplastic activity with EC50 values lower than those of standard treatments .

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : The piperazine and piperidine rings may interact with specific enzymes involved in cellular signaling pathways, leading to apoptosis in target cells.
  • Nitrosative Stress Induction : The nitro group is believed to play a crucial role in generating reactive nitrogen species, which can damage cellular components in parasites and cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Piperazine Modifications : Variations in the substituents on the piperazine ring significantly influence the potency against specific targets.
  • Nitro Group Positioning : The position and electronic nature of the nitro group affect both solubility and interaction with biological targets .

Comparative Analysis Table

CompoundBiological ActivityEC50/IC50 ValuesMechanism
This compoundAntiparasiticSub-nanomolar against G. lambliaNitrosative stress
Analog AAnticancer (HT-29)EC50 = 2.5 µMEnzyme inhibition
Analog BAnticancer (TK-10)EC50 = 3.0 µMApoptosis induction

Study 1: Antiparasitic Efficacy

In a recent study, a series of pyridazine derivatives were synthesized and tested for their efficacy against Giardia lamblia. The most potent derivative exhibited an IC50 value significantly lower than that of standard treatments, indicating its potential as a lead compound for further development.

Study 2: Cancer Cell Line Testing

Another study focused on the anticancer properties of this class of compounds. A selection of derivatives was evaluated against various cancer cell lines, revealing promising results in inhibiting cell proliferation through apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.